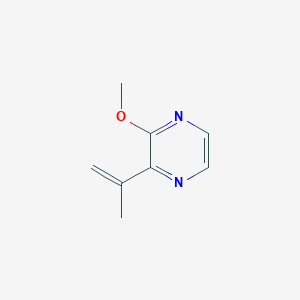

2-Methoxy-3-(prop-1-en-2-yl)pyrazine

Description

2-Methoxy-3-(prop-1-en-2-yl)pyrazine is a methoxy-substituted pyrazine derivative characterized by a prop-1-en-2-yl (isopropenyl) group at the 3-position and a methoxy group at the 2-position of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at opposing positions. This compound is a volatile organic compound (VOC) naturally occurring in plants such as Capsicum annum (bell pepper), Codonopsis species, and Anodendron parviflorum . It contributes to the characteristic "green," "bell pepper," or "galbanum" aroma in these plants and is utilized as a flavoring agent in food and fragrance industries . Pyrazines, including this compound, are also studied for their bioactivity, such as anticancer and antimicrobial properties .

Properties

CAS No. |

38346-79-1 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-methoxy-3-prop-1-en-2-ylpyrazine |

InChI |

InChI=1S/C8H10N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-5H,1H2,2-3H3 |

InChI Key |

JGAPBWXOUZZFLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=NC=CN=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for pyrazine derivatives, including pyrazine, 2-methoxy-3-(1-methylethenyl)-, often involve large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. These methods are optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-methoxy-3-(1-methylethenyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.

Reduction: Reduction reactions can convert it into different hydrogenated pyrazine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydrogenated pyrazine derivatives .

Scientific Research Applications

Pyrazine, 2-methoxy-3-(1-methylethenyl)- has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies related to its biological activity and interactions with biomolecules.

Medicine: Research into its potential therapeutic properties and mechanisms of action is ongoing.

Industry: It is used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of pyrazine, 2-methoxy-3-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with various enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Structural Differences and Molecular Properties

The substituents on the pyrazine ring significantly influence the chemical and sensory properties of these compounds. Below is a comparative analysis of key analogs:

Key Observations :

- The isopropenyl group in 2-methoxy-3-(prop-1-en-2-yl)pyrazine introduces an unsaturated bond, enhancing reactivity and volatility compared to saturated alkyl analogs like 2-methoxy-3-(1-methylpropyl)- or 2-methoxy-3-(2-methylpropyl)pyrazine .

- Branched alkyl chains (e.g., isobutyl in Galbazine) increase hydrophobicity, affecting solubility and aroma retention .

Flavor and Aroma Profiles

Pyrazines are potent odorants with low odor thresholds. Their sensory contributions vary with substituents:

Q & A

Q. How can 2-Methoxy-3-(prop-1-en-2-yl)pyrazine be synthesized, and what are the critical steps in its preparation?

The compound is typically synthesized via condensation reactions involving α,β-dicarbonyl precursors and amino derivatives. For example, cyclization of 2,3-bis(arylidene amino)-3-cyano arylamides followed by oxidation yields pyrazine derivatives. Key steps include controlling reaction temperatures (0–20°C) and using catalysts like NH₄OH to optimize yield . Purity can be verified using GC-MS and refractive index/density measurements .

Q. What analytical techniques are most reliable for identifying and quantifying this compound in complex matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard. For trace analysis in food or environmental samples, headspace solid-phase microextraction (HS-SPME) combined with comprehensive two-dimensional GC (GC×GC) improves sensitivity. Isotope dilution (e.g., using deuterated analogs) enhances accuracy in quantification . DB-5 or DB-Wax columns are recommended for optimal separation .

Q. What are the primary natural sources of 2-Methoxy-3-(prop-1-en-2-yl)pyrazine?

It occurs naturally in vegetables (bell peppers, asparagus, peas), herbs (ginger), and fermented products like wine. Microbial production by Halomonas venusta and Saccharomyces cerevisiae has also been documented, suggesting roles in both plant biochemistry and microbial metabolism .

Advanced Research Questions

Q. How do enantiomeric differences impact the sensory properties of this compound?

The (R)-enantiomer exhibits a stronger "burdock-like, earthy" odor at thresholds as low as 0.01 ppb, while the (S)-enantiomer has a higher threshold (0.1 ppb). Chiral separation via GC×GC with lanthanide shift reagents or chiral columns is critical for studying enantioselective odor perception .

Q. What methodological challenges arise when comparing odor activity values (OAVs) across studies?

Discrepancies in OAVs often stem from variations in sample preparation (e.g., HS-SPME fiber type), detection limits (GC×GC-NPD vs. GC×GC-TOFMS), and matrix effects. Standardizing internal controls (e.g., d3-IBMP) and validating against sensory panels can mitigate these issues .

Q. How can researchers optimize experimental designs to study its ecological roles, such as in plant-insect interactions?

Field studies using controlled release systems (e.g., slow-release dispensers) paired with electrophysiological assays (EAG) can identify its function as a kairomone or deterrent. For example, its emission by fireflies (Photuris trivittata) suggests a defensive role against predators, requiring GC-MS headspace analysis at ng/individual levels .

Q. What are the implications of microbial biosynthesis pathways for sustainable production?

Microbial synthesis via Halomonas venusta or engineered S. cerevisiae offers eco-friendly alternatives to chemical synthesis. Key parameters include optimizing carbon/nitrogen ratios and monitoring byproducts (e.g., sesquiterpenes) using metabolomics workflows .

Data Contradiction Analysis

Q. Why do reported odor thresholds for this compound vary significantly across literature?

Threshold variations arise from differences in:

- Methodology : Static vs. dynamic olfactometry .

- Matrix effects : Wine vs. vegetable extracts alter volatility .

- Enantiomeric purity : Racemic mixtures vs. isolated enantiomers . Standardizing protocols (e.g., ASTM E679) and reporting enantiomeric ratios are essential for cross-study comparisons.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.